molecular formula C8H18Cl3N B14443345 1-Butylamine, 4-chloro-N-(4-chlorobutyl)-, hydrochloride CAS No. 77985-07-0

1-Butylamine, 4-chloro-N-(4-chlorobutyl)-, hydrochloride

Cat. No.: B14443345
CAS No.: 77985-07-0
M. Wt: 234.6 g/mol
InChI Key: UXDFKAVLVLQESV-UHFFFAOYSA-N
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Description

1-Butylamine, 4-chloro-N-(4-chlorobutyl)-, hydrochloride is a chemical compound with the molecular formula C8H18Cl2N2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is often used as an intermediate in the synthesis of other chemicals and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butylamine, 4-chloro-N-(4-chlorobutyl)-, hydrochloride typically involves the reaction of 1-butylamine with 4-chlorobutyl chloride in the presence of a suitable base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The final product is often subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 1-Butylamine, 4-chloro-N-(4-chlorobutyl)-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Hydroxylated or aminated derivatives.

    Oxidation: Amides, nitriles.

    Reduction: Primary amines.

Scientific Research Applications

1-Butylamine, 4-chloro-N-(4-chlorobutyl)-, hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Butylamine, 4-chloro-N-(4-chlorobutyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    1-Butylamine, 4-chloro-N-(4-chlorobutyl)-, free base: Similar structure but without the hydrochloride salt.

    1-Butylamine, 4-chloro-N-(4-chlorobutyl)-, acetate: Similar structure but with an acetate salt instead of hydrochloride.

    1-Butylamine, 4-chloro-N-(4-chlorobutyl)-, sulfate: Similar structure but with a sulfate salt instead of hydrochloride.

Uniqueness: 1-Butylamine, 4-chloro-N-(4-chlorobutyl)-, hydrochloride is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound with diverse applications in various fields .

Properties

CAS No.

77985-07-0

Molecular Formula

C8H18Cl3N

Molecular Weight

234.6 g/mol

IUPAC Name

4-chloro-N-(4-chlorobutyl)butan-1-amine;hydrochloride

InChI

InChI=1S/C8H17Cl2N.ClH/c9-5-1-3-7-11-8-4-2-6-10;/h11H,1-8H2;1H

InChI Key

UXDFKAVLVLQESV-UHFFFAOYSA-N

Canonical SMILES

C(CCCl)CNCCCCCl.Cl

Origin of Product

United States

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